Ethyl 5-cyclohexyl-5-oxovalerate
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Overview
Description
Ethyl 5-cyclohexyl-5-oxovalerate is an organic compound with the molecular formula C13H22O3 It is a derivative of valeric acid, featuring a cyclohexyl group and an ester functional group
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound can be achieved by reacting 3-amino-5-phenyl-thiophene-2-carboxylic acid methyl ester with 5-cyclohexyl-5-oxo-pentanoic acid ethyl ester in the presence of phenyl silane and dibutyltin dichloride.
Route 2: Another synthetic route involves the reaction of Ethyl glutaryl chloride with cyclohexylmagnesium bromide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned routes, optimized for yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 5-cyclohexyl-5-oxovalerate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-cyclohexyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexyl group may contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and exert its effects.
Comparison with Similar Compounds
Ethyl 5-oxohexanoate: Similar structure but lacks the cyclohexyl group.
Cyclohexyl acetate: Contains a cyclohexyl group but has an acetate ester instead of a valerate ester.
Ethyl cyclohexanecarboxylate: Similar ester functionality but with a different carbon chain length.
Uniqueness: Ethyl 5-cyclohexyl-5-oxovalerate is unique due to the presence of both a cyclohexyl group and a valerate ester, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl 5-cyclohexyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-6-9-12(14)11-7-4-3-5-8-11/h11H,2-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWVCHISJOCZTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645647 |
Source
|
Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16076-61-2 |
Source
|
Record name | Ethyl 5-cyclohexyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50645647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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